molecular formula C8H9F2N B1393970 4-(1,1-Difluoroethyl)aniline CAS No. 1379282-27-5

4-(1,1-Difluoroethyl)aniline

Cat. No.: B1393970
CAS No.: 1379282-27-5
M. Wt: 157.16 g/mol
InChI Key: IHKSZIKBHBCDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N. It is also known by the names 4-(1,1-Difluoroethyl)benzenamine and α,α-Difluoro-p-toluidine. This compound belongs to the aniline family, which are derivatives of benzene containing a primary amino group (-NH2) attached to one of the carbon atoms in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of aniline with 1,1-difluoroethane under specific conditions to achieve the desired substitution . The reaction conditions often require a catalyst and controlled temperature to ensure the selective formation of the product.

Industrial Production Methods

Industrial production of 4-(1,1-Difluoroethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

4-(1,1-Difluoroethyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)benzenamine
  • α,α-Difluoro-p-toluidine
  • 4-Fluoroaniline
  • 4-Chloroaniline

Uniqueness

4-(1,1-Difluoroethyl)aniline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to other aniline derivatives.

Properties

IUPAC Name

4-(1,1-difluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSZIKBHBCDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,1-Difluoroethyl)aniline
Reactant of Route 3
4-(1,1-Difluoroethyl)aniline
Reactant of Route 4
4-(1,1-Difluoroethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1,1-Difluoroethyl)aniline
Reactant of Route 6
4-(1,1-Difluoroethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.